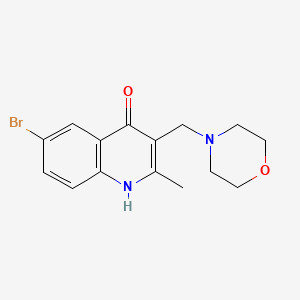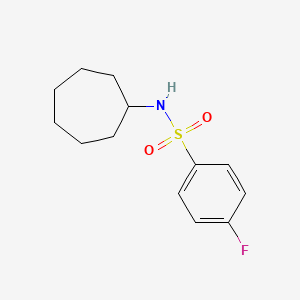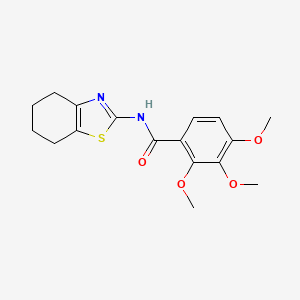
6-bromo-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 6-bromo-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone, often involves multi-step chemical processes. A common method includes the Buchwald–Hartwig amination, starting from bromoquinolines and heteroarylamines (e.g., morpholine), yielding quinolines at 60–88% yields. This method showcases the efficiency of forming quinoline derivatives via palladium-catalyzed cross-coupling reactions (Bonacorso et al., 2018).
Molecular Structure Analysis
Structural studies of quinolinone derivatives, such as those with bromo and morpholinyl groups, involve X-ray diffraction analyses and theoretical calculations. These analyses help in understanding the coplanarity and binding modes, which are crucial for their potential activity as HIV-1 integrase inhibitors or other biological targets (Vandurm et al., 2009).
Chemical Reactions and Properties
Quinolinone derivatives undergo various chemical reactions, including cyclization and condensation, to form more complex structures. For instance, the synthesis of 6-bromo-2-methyl-3-phenethylquinazolin-4(3H)-one showcases the diversity of reactions these compounds can participate in, demonstrating their reactivity and potential for further functionalization (Mohammadi & Hossini, 2011).
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as solubility, melting point, and photophysical properties, are influenced by their molecular structure. Photophysical analyses indicate intraligand and charge-transfer type transitions, relevant for understanding their behavior in different environments and potential applications in fluorescence-based assays (Bonacorso et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, highlight the versatility of quinolinone derivatives. Studies on the synthesis and reactivity of these compounds provide insights into their potential as intermediates for further chemical transformations, possibly leading to new drugs or materials (Wlodarczyk et al., 2011).
Eigenschaften
IUPAC Name |
6-bromo-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-10-13(9-18-4-6-20-7-5-18)15(19)12-8-11(16)2-3-14(12)17-10/h2-3,8H,4-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXHDAJMBUGSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(trifluoromethyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5605366.png)

![isobutyl (1S*,5R*)-7-oxo-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B5605370.png)
![N-[4-(dimethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5605376.png)

![(1S*,5R*)-3-[4-(4-fluorophenyl)butanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605393.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5605399.png)
![N-1,3-benzodioxol-5-yl-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5605420.png)

![N-[2-(4-fluorophenyl)ethyl]-1-(trans-4-hydroxycyclohexyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5605443.png)
![6-({[(1-phenyl-1H-tetrazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5605454.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5605456.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-methyl-1,3-benzothiazol-5-amine](/img/structure/B5605463.png)
![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5605464.png)